Benzoic acid, 2-[(4-chlorophenyl)azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-[(4-chlorophenyl)azo]-, is an organic compound commonly known as Sudan IV. It is a synthetic dye that is used in a variety of applications, such as staining biological samples, coloring plastics, and as an indicator in analytical chemistry. The compound is synthesized by azo coupling reaction between 4-chloroaniline and benzoic acid.
Wirkmechanismus
The mechanism of action of Sudan IV involves its ability to bind to lipids and proteins in biological samples. The compound is hydrophobic and can penetrate cell membranes, where it binds to lipids and proteins. This property makes it an effective stain for lipid droplets in cells. In analytical chemistry, Sudan IV is used as an indicator for detecting the presence of certain compounds, such as alkaloids and amino acids. The compound changes color when it binds to these compounds, making it easy to detect their presence.
Biochemische Und Physiologische Effekte
Sudan IV has been shown to have no significant toxic effects on humans or animals. However, it is not recommended for ingestion or inhalation. In biological samples, Sudan IV stains lipids and proteins, which can be visualized under a microscope. In analytical chemistry, the compound changes color when it binds to certain compounds, making it easy to detect their presence.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Sudan IV in lab experiments include its ability to stain lipids and proteins in biological samples, its effectiveness as an indicator for detecting the presence of certain compounds, and its low cost. However, the compound has some limitations, such as its inability to distinguish between different types of lipids and proteins, and its limited solubility in water.
Zukünftige Richtungen
Future research on Sudan IV could focus on developing more effective stains for specific types of lipids and proteins. The compound could also be used in the development of new biosensors for detecting other biomolecules in biological samples. Additionally, research could focus on improving the solubility of the compound in water, which would make it more versatile in lab experiments.
Synthesemethoden
The synthesis of benzoic acid, 2-[(4-chlorophenyl)azo]- involves the azo coupling reaction between 4-chloroaniline and benzoic acid. The reaction is carried out in the presence of a coupling agent, such as sodium nitrite and hydrochloric acid. The reaction yields a red-orange crystalline solid, which is then purified by recrystallization. The purity of the compound is determined by thin-layer chromatography and spectroscopic analysis.
Wissenschaftliche Forschungsanwendungen
Sudan IV has been widely used in scientific research for staining biological samples, such as lipids and proteins. It is also used as an indicator in analytical chemistry for detecting the presence of certain compounds, such as alkaloids and amino acids. The compound has been used in the development of biosensors for detecting glucose and cholesterol levels in blood samples. Sudan IV has also been used in the development of drug delivery systems for targeted drug delivery to cancer cells.
Eigenschaften
CAS-Nummer |
13304-24-0 |
---|---|
Produktname |
Benzoic acid, 2-[(4-chlorophenyl)azo]- |
Molekularformel |
C13H9ClN2O2 |
Molekulargewicht |
260.67 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H9ClN2O2/c14-9-5-7-10(8-6-9)15-16-12-4-2-1-3-11(12)13(17)18/h1-8H,(H,17,18) |
InChI-Schlüssel |
VGJKFKIHLWCVBF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=C(C=C2)Cl |
Synonyme |
2-[(4-Chlorophenyl)azo]benzoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.